5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reagents can optimize yield and purity. For example, the Paal–Knorr reaction uses phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. The morpholine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and sulfonamide groups enhances its potential for therapeutic applications compared to simpler thiophene derivatives .
Biological Activity
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide, with the CAS number 954023-93-9, is a complex organic compound that falls under the category of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C20H28N2O3S2 |
Molecular Weight | 408.6 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the thiophene ring.
- Functionalization with morpholine and butyl groups.
- Sulfonamide formation through reaction with sulfonyl chlorides.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were reported between 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
Thiophene derivatives have also been studied for their anticancer properties. Compounds related to this compound have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including those associated with pancreatic, prostate, and breast cancers. Notably, some derivatives have been observed to induce apoptosis in cancer cells by disrupting cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain thiophene derivatives could significantly reduce the levels of these cytokines compared to control treatments .
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Cell Cycle Regulation : It may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiophene derivatives:
- Antibacterial Study : A study comparing various thiophene derivatives found that those with morpholine substitutions exhibited enhanced antibacterial activity against gram-positive and gram-negative bacteria .
- Anticancer Efficacy : Research on a series of thiophene sulfonamides showed that they effectively reduced tumor size in xenograft models of breast cancer, correlating with their in vitro IC50 values .
- Inflammatory Response Modulation : In a controlled study on inflammatory bowel disease models, thiophene derivatives demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions .
Properties
IUPAC Name |
5-ethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-2-18-10-11-20(26-18)27(23,24)21-12-6-7-13-22-14-15-25-19(16-22)17-8-4-3-5-9-17/h3-5,8-11,19,21H,2,6-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYRDJOFFWBQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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